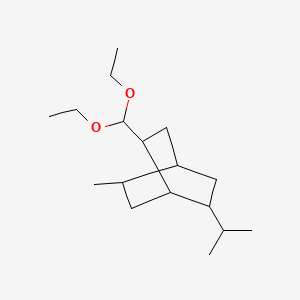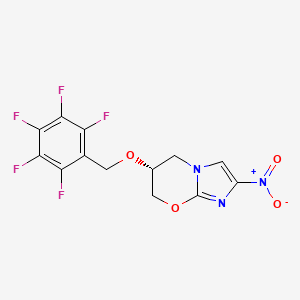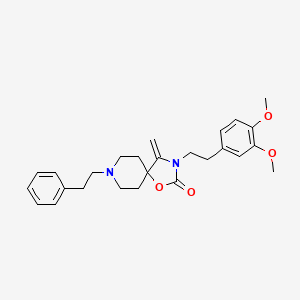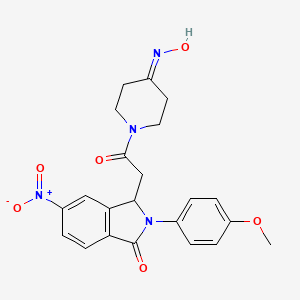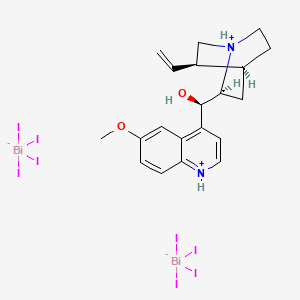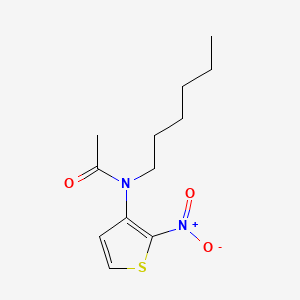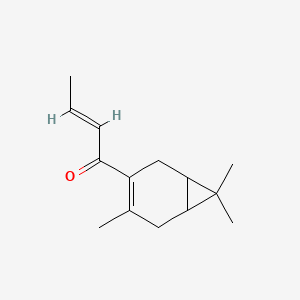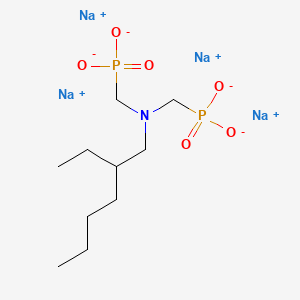
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)- is a complex organic compound that belongs to the benzoxazinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves the condensation of appropriate anilines with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, starting from readily available raw materials. The process may include steps such as nitration, reduction, acylation, and cyclization, followed by purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
科学研究应用
Chemistry
In chemistry, 4H-1,3-Benzoxazin-4-one derivatives are studied for their unique chemical properties and potential as intermediates in organic synthesis.
Biology
Biologically, these compounds may exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine
In medicine, the compound and its derivatives may be explored for their potential to treat various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 4H-1,3-Benzoxazin-4-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific derivative and its target.
相似化合物的比较
Similar Compounds
4H-1,3-Benzoxazin-4-one: The parent compound, known for its basic structure and properties.
2,3-Dihydro-4H-1,3-benzoxazin-4-one: A reduced form with different chemical and biological properties.
3-(3,4,5-Trimethoxybenzoyl)-4H-1,3-benzoxazin-4-one: A derivative with a similar substitution pattern.
Uniqueness
The uniqueness of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-2-(4-(trifluoromethyl)phenyl)-3-(3,4,5-trimethoxybenzoyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazinone derivatives.
属性
CAS 编号 |
103952-83-6 |
|---|---|
分子式 |
C25H20F3NO6 |
分子量 |
487.4 g/mol |
IUPAC 名称 |
2-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxybenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C25H20F3NO6/c1-32-19-12-15(13-20(33-2)21(19)34-3)22(30)29-23(31)17-6-4-5-7-18(17)35-24(29)14-8-10-16(11-9-14)25(26,27)28/h4-13,24H,1-3H3 |
InChI 键 |
IGBGQBSJFDWGLR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


